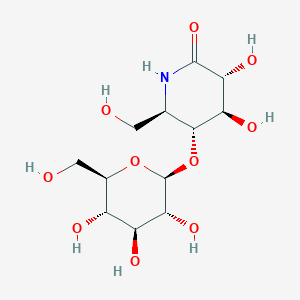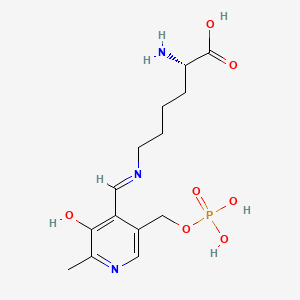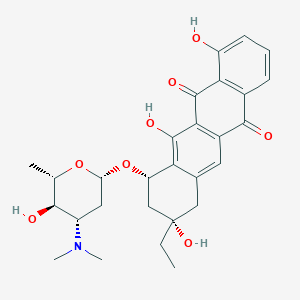![molecular formula C8H15N3O5S B10776775 S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)
S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine: is a complex organic compound featuring a unique isoxazolidine ring structure bonded to an L-cysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazolidine Ring: This step often involves a [3+2] cycloaddition reaction between a nitrone and an alkene. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like copper(I) iodide.
Introduction of the L-Cysteine Moiety: The isoxazolidine intermediate is then coupled with L-cysteine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions, improving efficiency and scalability.
Purification Techniques: Employing high-performance liquid chromatography (HPLC) and crystallization methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the cysteine moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazolidine ring, potentially opening it to form linear amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
N-Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Chiral Auxiliaries: The compound’s chiral centers make it valuable in asymmetric synthesis, serving as a chiral auxiliary or ligand in catalytic reactions.
Biology
Enzyme Inhibition Studies: It can be used to study the inhibition of enzymes that interact with cysteine residues, providing insights into enzyme mechanisms and potential drug targets.
Medicine
Drug Development: Its unique structure is explored for developing new drugs, particularly those targeting oxidative stress and inflammation.
Industry
Biocatalysis: The compound can be used in biocatalytic processes, leveraging its chiral properties to produce enantiomerically pure substances.
Mechanism of Action
The mechanism by which S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine exerts its effects involves interactions with biological molecules, particularly proteins. The cysteine moiety can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can modulate enzyme activity, signal transduction pathways, and cellular redox states.
Comparison with Similar Compounds
Similar Compounds
S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-D-cysteine: The D-isomer of the compound, which may exhibit different biological activities due to stereochemistry.
Isoxazolidine Derivatives: Compounds with similar isoxazolidine rings but different substituents, used in various chemical and biological applications.
Uniqueness
S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine stands out due to its specific stereochemistry and the presence of both an isoxazolidine ring and an L-cysteine moiety. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C8H15N3O5S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(3R)-5-[(S)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H15N3O5S/c9-3(7(12)13)2-17-5-1-4(16-11-5)6(10)8(14)15/h3-6,11H,1-2,9-10H2,(H,12,13)(H,14,15)/t3-,4?,5+,6-/m0/s1 |
InChI Key |
YLODKYYPRFTBNK-CEZCPVKQSA-N |
Isomeric SMILES |
C1[C@H](NOC1[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(ONC1SCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


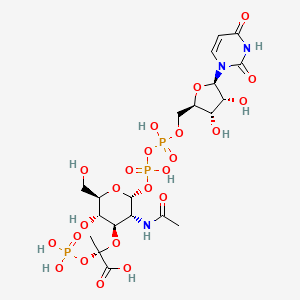
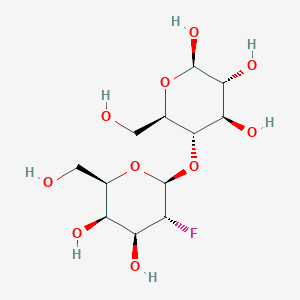
![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)
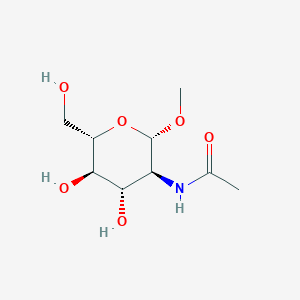
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
![S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)
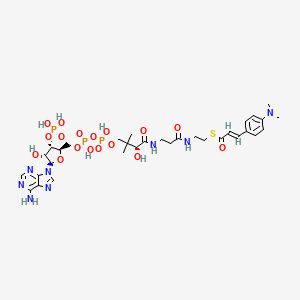

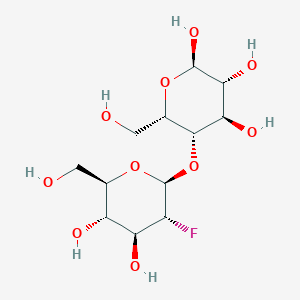
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)
